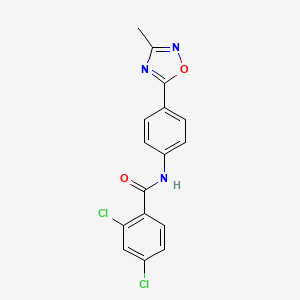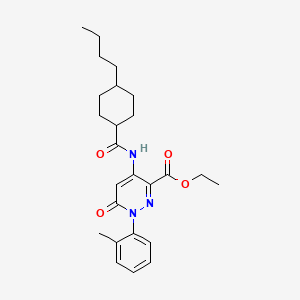
4-(1H-tetrazol-1-yl)-N-(thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-tetrazol-1-yl)-N-(thiazol-2-yl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 4-(1H-tetrazol-1-yl)-N-(thiazol-2-yl)benzamide is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and signaling pathways that are involved in cancer cell growth and survival, as well as in neurodegeneration and hypertension.
Biochemical and Physiological Effects:
Studies have found that 4-(1H-tetrazol-1-yl)-N-(thiazol-2-yl)benzamide exhibits a range of biochemical and physiological effects. These include anti-cancer properties, neuroprotective effects, and vasodilatory effects. Additionally, this compound has been found to exhibit antioxidant and anti-inflammatory properties, which may contribute to its therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(1H-tetrazol-1-yl)-N-(thiazol-2-yl)benzamide in lab experiments is its potential to exhibit a range of biochemical and physiological effects. This makes it a versatile compound for investigating various research questions. However, a limitation of using this compound is its complex synthesis method, which may require specialized knowledge and equipment.
Direcciones Futuras
There are several potential future directions for research on 4-(1H-tetrazol-1-yl)-N-(thiazol-2-yl)benzamide. These include investigating its potential as a treatment for various types of cancer, exploring its neuroprotective effects in more detail, and investigating its potential as a treatment for hypertension. Additionally, further research could be conducted to better understand the compound's mechanism of action, and to develop more efficient synthesis methods.
Métodos De Síntesis
The synthesis of 4-(1H-tetrazol-1-yl)-N-(thiazol-2-yl)benzamide involves a multi-step process that requires specialized knowledge and equipment. The first step involves the preparation of thiazole-2-carboxylic acid, which is then reacted with thionyl chloride to form thiazole-2-carbonyl chloride. This intermediate is then reacted with sodium azide to form the tetrazole ring, and finally, the resulting compound is reacted with 4-aminobenzamide to yield the final product.
Aplicaciones Científicas De Investigación
4-(1H-tetrazol-1-yl)-N-(thiazol-2-yl)benzamide has been studied for its potential applications in a range of scientific research fields, including cancer research, neuroscience, and cardiovascular research. This compound has been found to exhibit anti-cancer properties, and has been investigated as a potential treatment for various types of cancer. Additionally, it has been found to have neuroprotective effects, and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular research, this compound has been found to have vasodilatory effects, and has been investigated as a potential treatment for hypertension.
Propiedades
IUPAC Name |
4-(tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N6OS/c18-10(14-11-12-5-6-19-11)8-1-3-9(4-2-8)17-7-13-15-16-17/h1-7H,(H,12,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPFMNUXTLBOPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=CS2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-tetrazol-1-yl)-N-(thiazol-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-(3-chlorobenzo[b]thiophen-2-yl)acetonitrile](/img/no-structure.png)

![3-(2-chlorobenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2797728.png)

![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide](/img/structure/B2797730.png)
![4-{4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoyl}thiomorpholine-3-carbonitrile](/img/structure/B2797731.png)
![Methyl 5-((3aR,4R,6aS)-rel-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate](/img/structure/B2797733.png)

![2,6-Dichlorooxazolo[4,5-b]pyridine](/img/structure/B2797738.png)
![4-cyano-N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2797739.png)
![1-(4-ethoxyphenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2797741.png)